![molecular formula C20H14F3N5O2 B2655822 3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396760-22-7](/img/structure/B2655822.png)
3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also contains a phenyl group (a six-membered carbon ring), a benzyl group (a phenyl group attached to a CH2 group), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, phenyl group, benzyl group, and trifluoromethyl group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The pyrimidine ring, for example, is known to participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Sure! Here’s a comprehensive analysis of the scientific research applications of 3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione:
Anticancer Activity
This compound has shown potential as an anticancer agent. Its structure allows it to inhibit specific enzymes and pathways critical for cancer cell proliferation. Studies have demonstrated its efficacy in reducing the viability of various cancer cell lines, including breast, colon, and liver cancers . The compound’s ability to induce apoptosis and cell cycle arrest makes it a promising candidate for further development in cancer therapy.
Antiviral Properties
Research has indicated that this compound exhibits significant antiviral activity. It can inhibit the replication of certain viruses by targeting viral enzymes and interfering with their life cycle. This makes it a potential candidate for the development of new antiviral drugs, especially against viruses that have developed resistance to existing treatments .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It can modulate the activity of inflammatory mediators and reduce the production of pro-inflammatory cytokines. This makes it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Applications
Due to its ability to cross the blood-brain barrier, this compound has been investigated for its neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s . Its potential to enhance cognitive function and reduce neuroinflammation is also being explored.
Antioxidant Activity
The compound has demonstrated strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and diabetes . Its antioxidant activity also contributes to its neuroprotective and anti-inflammatory effects.
Antimicrobial Activity
This compound has shown broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymes . This makes it a potential candidate for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several key enzymes, including kinases and proteases . This property is particularly valuable in the development of targeted therapies for diseases where these enzymes play a crucial role, such as cancer and viral infections.
Potential in Drug Delivery Systems
Research is also exploring the use of this compound in drug delivery systems. Its chemical structure allows for modifications that can enhance the delivery and efficacy of other therapeutic agents . This includes the development of nanoparticles and other delivery vehicles that can improve the bioavailability and targeted delivery of drugs.
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-phenyl-2-[[3-(trifluoromethyl)phenyl]methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2/c21-20(22,23)13-6-4-5-12(9-13)10-24-18-25-11-15-16(26-18)27-19(30)28(17(15)29)14-7-2-1-3-8-14/h1-9,11H,10H2,(H2,24,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHYFZANNNNKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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